N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

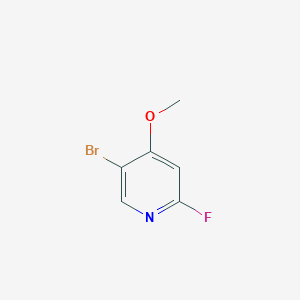

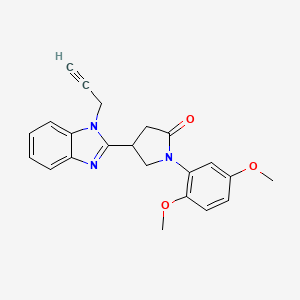

“N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a phenyl group (a benzene ring), a cyclopentyl group (a five-membered carbon ring), and an acetamide group (a carbonyl group attached to a nitrogen atom) .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, isoxazole derivatives are often synthesized through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is attached to a phenyl group, a cyclopentyl group, and an acetamide group .Chemical Reactions Analysis

Isoxazole rings are often involved in chemical reactions such as nucleophilic substitutions and additions, especially at the 3- and 5-positions of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Isoxazole derivatives generally have good stability and moderate polarity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Compounds related to N-cyclopentyl-2-(5-phenylisoxazol-3-yl)acetamide have been synthesized and evaluated as corrosion inhibitors. For instance, derivatives with long alkyl side chains showed promising corrosion prevention efficiencies in both acidic and mineral oil mediums, highlighting their potential application in protecting metal surfaces from corrosion (Yıldırım & Çetin, 2008).

Antimicrobial Activity

- Novel heterocyclic compounds incorporating sulfamoyl moiety, related to the target compound, have been synthesized and shown promising antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Anticancer Properties

- The synthesis and biological evaluation of derivatives have indicated significant anticancer activity. For example, certain synthesized compounds showed selective cytotoxicity against human lung adenocarcinoma cells, suggesting potential use in cancer therapy (Evren et al., 2019).

Biochemical Inhibition

- A novel synthesized compound exhibited potent antitumor activity against various cancer cells by disrupting microtubule assembly, causing cell cycle arrest, and inducing apoptosis. This highlights its potential as a therapeutic treatment for malignancies (Wu et al., 2009).

Chemoselective Acetylation

- Studies have also focused on the chemoselective acetylation of compounds for the synthesis of intermediates useful in the production of antimalarial drugs, indicating the versatile chemical applications of these compounds (Magadum & Yadav, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(17-13-8-4-5-9-13)11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSTUHOGMOWVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2733153.png)

![1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2733155.png)

![[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2733156.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2733157.png)

![4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2733158.png)

![3-(9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-morpholinopropan-1-one](/img/structure/B2733160.png)

![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)

![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)